molecular formula C20H26Cl2N4O2 B12301813 7-(3-Methoxybenzyl)-4-methyl-2-(piperidin-3-yl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one dihydrochloride

7-(3-Methoxybenzyl)-4-methyl-2-(piperidin-3-yl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one dihydrochloride

Cat. No.: B12301813
M. Wt: 425.3 g/mol
InChI Key: LBKHGUIUHWWYKN-UHFFFAOYSA-N
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Description

7-(3-Methoxybenzyl)-4-methyl-2-(piperidin-3-yl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one dihydrochloride is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique bicyclic structure, which includes a pyrrolo[2,3-d]pyrimidine core. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methoxybenzyl)-4-methyl-2-(piperidin-3-yl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.

    Introduction of the Piperidin-3-yl Group: The piperidin-3-yl group is introduced through nucleophilic substitution reactions.

    Attachment of the 3-Methoxybenzyl and 4-Methyl Groups: These groups are introduced via alkylation reactions using suitable alkylating agents.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3-Methoxybenzyl)-4-methyl-2-(piperidin-3-yl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

7-(3-Methoxybenzyl)-4-methyl-2-(piperidin-3-yl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor and its effects on cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 7-(3-Methoxybenzyl)-4-methyl-2-(piperidin-3-yl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one dihydrochloride involves its interaction with specific molecular targets, such as protein kinases. It acts as an ATP-competitive inhibitor, binding to the active site of the kinase and preventing phosphorylation of downstream targets. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the same core structure and have similar biological activities.

    Piperidine Derivatives: Compounds containing the piperidine moiety, which are widely used in medicinal chemistry.

Uniqueness

7-(3-Methoxybenzyl)-4-methyl-2-(piperidin-3-yl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one dihydrochloride is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C20H26Cl2N4O2

Molecular Weight

425.3 g/mol

IUPAC Name

7-[(3-methoxyphenyl)methyl]-4-methyl-2-piperidin-3-yl-5H-pyrrolo[2,3-d]pyrimidin-6-one;dihydrochloride

InChI

InChI=1S/C20H24N4O2.2ClH/c1-13-17-10-18(25)24(12-14-5-3-7-16(9-14)26-2)20(17)23-19(22-13)15-6-4-8-21-11-15;;/h3,5,7,9,15,21H,4,6,8,10-12H2,1-2H3;2*1H

InChI Key

LBKHGUIUHWWYKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(=O)N(C2=NC(=N1)C3CCCNC3)CC4=CC(=CC=C4)OC.Cl.Cl

Origin of Product

United States

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